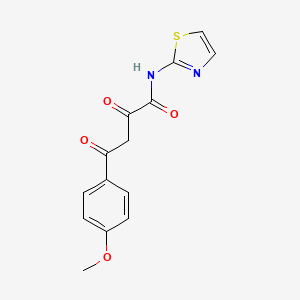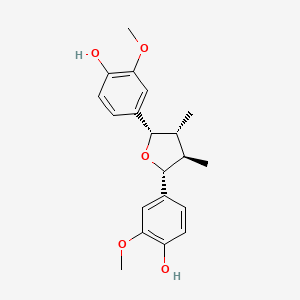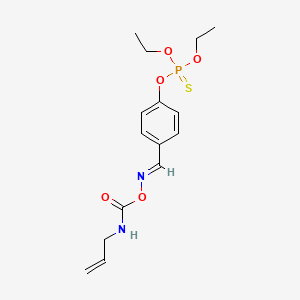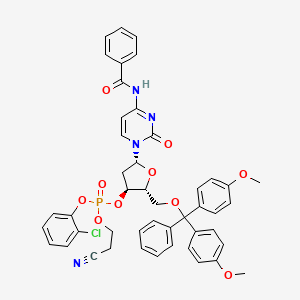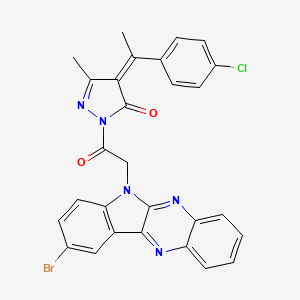
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- typically involves multi-step organic reactions. The starting materials often include substituted pyrazolones, indoloquinoxalines, and chlorophenyl derivatives. Common synthetic routes may involve:
Condensation reactions: Combining pyrazolone derivatives with indoloquinoxaline acetyl compounds under acidic or basic conditions.
Substitution reactions: Introducing the chlorophenyl group through nucleophilic substitution.
Bromination: Adding the bromo group to the indoloquinoxaline moiety using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
3H-Pyrazol-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield hydroxylated or ketone derivatives.
Reduction: Could produce alcohols or amines.
Substitution: Results in various substituted pyrazolone derivatives.
科学研究应用
Medicinal chemistry: As potential anti-inflammatory, analgesic, and anticancer agents.
Materials science: In the development of organic semiconductors and dyes.
Organic synthesis: As intermediates in the synthesis of more complex molecules.
作用机制
The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example:
Enzyme inhibition: Inhibiting key enzymes involved in inflammatory pathways.
Receptor binding: Modulating receptor activity to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrazolone derivatives: Known for their diverse biological activities.
Indoloquinoxaline derivatives: Studied for their anticancer and antimicrobial properties.
Chlorophenyl derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- lies in its complex structure, which combines multiple pharmacophores, potentially leading to novel biological activities and applications.
属性
CAS 编号 |
119457-35-1 |
|---|---|
分子式 |
C28H19BrClN5O2 |
分子量 |
572.8 g/mol |
IUPAC 名称 |
(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H19BrClN5O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-12-9-18(29)13-20(23)26-27(34)32-22-6-4-3-5-21(22)31-26/h3-13H,14H2,1-2H3/b25-15- |
InChI 键 |
FEXJQYUANQLGNS-MYYYXRDXSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


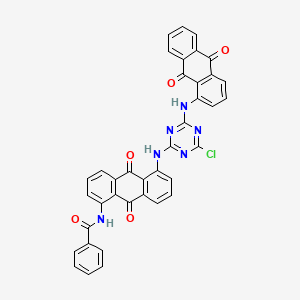
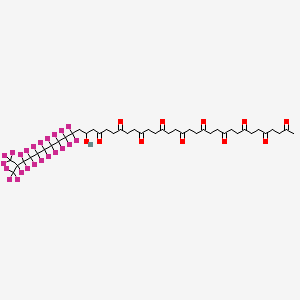
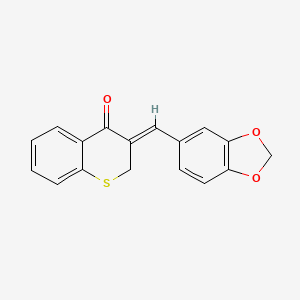
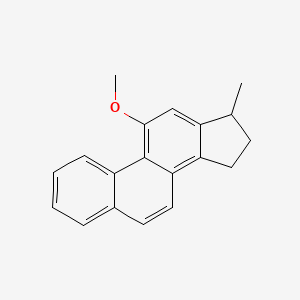
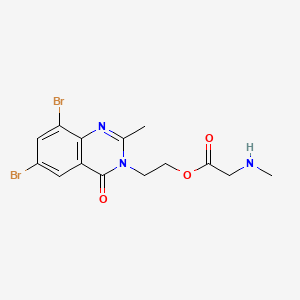
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)

